

A Technical Guide to 4-Fluoromandelic Acid: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 4-Fluoromandelic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Fluoromandelic acid**, a key chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. This document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis and analysis, and explores its applications in drug development, including a relevant biological signaling pathway.

Core Properties of 4-Fluoromandelic Acid

4-Fluoromandelic acid is an aromatic alpha-hydroxy acid. The presence of a fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of derivative drug candidates. It exists as a racemic mixture (**DL-4-Fluoromandelic acid**) and as individual enantiomers, **(R)-** and **(S)-4-Fluoromandelic acid**. The distinct stereoisomers are critical in the development of enantiomerically pure pharmaceuticals.

Chemical Identifiers

Identifier	Racemic (DL) 4-Fluoromandelic Acid	(R)-(-)-4-Fluoromandelic Acid
CAS Number	395-33-5[1][2]	32222-45-0
IUPAC Name	2-(4-fluorophenyl)-2-hydroxyacetic acid[1][2]	(2R)-2-(4-fluorophenyl)-2-hydroxyacetic acid
Molecular Formula	C ₈ H ₇ FO ₃ [1][2]	C ₈ H ₇ FO ₃
Synonyms	p-Fluoromandelic acid, 4-Fluoro- α -hydroxyphenylacetic acid	(R)-p-Fluoromandelic acid, 4-Fluoro-D-mandelic acid

Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-Fluoromandelic acid**. Note that some values are predicted based on computational models.

Property	Value	Source
Molecular Weight	170.14 g/mol	[3]
Appearance	White to pale cream crystals or powder	[1]
Melting Point	134-140 °C	[1]
Boiling Point (Predicted)	322.4 ± 27.0 °C	N/A
Density (Predicted)	1.425 ± 0.06 g/cm ³	N/A
pKa (Predicted)	3.17 ± 0.10	N/A
Solubility	Soluble in methanol	N/A

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Fluoromandelic acid**.

¹H NMR Spectroscopy

While a dedicated spectrum for **4-Fluoromandelic acid** is not readily available, the expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show characteristic signals. Based on the spectrum of the closely related 4-chloromandelic acid, the expected chemical shifts are: a singlet for the methine proton (CH-OH) around 5.1 ppm, and multiplets for the aromatic protons between 7.1 and 7.5 ppm. The hydroxyl and carboxylic acid protons will appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

- SpectraBase Spectrum ID: JDRvlrqBbcj[4]
- Expected Chemical Shifts:
 - C=O (Carboxylic Acid): ~174 ppm
 - C-OH (Methine): ~72 ppm
 - Aromatic C-F: ~162 ppm (with a large ¹JCF coupling constant)
 - Aromatic C-C: ~136 ppm (ipso-carbon)
 - Aromatic C-H: ~128 ppm and ~115 ppm (showing C-F coupling)

Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic functional groups present in the molecule.

- SpectraBase Spectrum ID: FeVcUWsiFqC[5]
- Key Absorptions (cm⁻¹):
 - ~3400 cm⁻¹ (broad): O-H stretch (alcohol and carboxylic acid)
 - ~3000-2800 cm⁻¹: C-H stretch (aromatic and methine)

- $\sim 1700 \text{ cm}^{-1}$: C=O stretch (carboxylic acid)
- $\sim 1600, \sim 1500 \text{ cm}^{-1}$: C=C stretch (aromatic ring)
- $\sim 1230 \text{ cm}^{-1}$: C-F stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- SpectraBase Spectrum ID: Kb5fVrf0Z6h (GC-MS)[6]
- Molecular Ion (M^+): $\text{m/z} = 170$
- Key Fragments:
 - $\text{m/z} = 125$: Loss of COOH (formic acid)
 - $\text{m/z} = 97$: $[\text{C}_6\text{H}_4\text{F}]^+$ fragment

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of **4-Fluoromandelic acid**.

Synthesis of Racemic (DL)-4-Fluoromandelic Acid

This protocol is adapted from the general synthesis of mandelic acids starting from the corresponding benzaldehyde.

Reaction Scheme:

- 4-Fluorobenzaldehyde \rightarrow 4-Fluoromandelonitrile (cyanohydrin formation)
- 4-Fluoromandelonitrile \rightarrow (DL)-**4-Fluoromandelic acid** (hydrolysis)

Materials:

- 4-Fluorobenzaldehyde

- Sodium cyanide (NaCN)
- Sodium bisulfite (NaHSO₃)
- Concentrated hydrochloric acid (HCl)
- Benzene
- Ice
- Mechanical stirrer, separatory funnel, round-bottom flask, heating mantle, evaporating dish

Procedure:

- **Cyanohydrin Formation:** In a large beaker equipped with a mechanical stirrer, dissolve sodium cyanide (1.0 eq) in water. Add 4-fluorobenzaldehyde (1.0 eq). While stirring vigorously, slowly add a saturated solution of sodium bisulfite (1.0 eq). Add cracked ice to the reaction mixture to maintain a low temperature.
- **Isolation of Nitrile:** A layer of 4-fluoromandelonitrile will separate. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with benzene. Combine the organic layers, evaporate the benzene, and add the residual nitrile to the main portion.
- **Hydrolysis:** Place the crude nitrile in a large evaporating dish and add concentrated hydrochloric acid (approx. 1.5 volumes). Allow the hydrolysis to proceed in a fume hood at room temperature for 12 hours.
- **Work-up and Purification:** Gently heat the mixture on a steam bath to remove excess water and HCl. Cool the mixture to precipitate a mixture of **4-fluoromandelic acid** and ammonium chloride. Filter the solids. The filtrate can be further evaporated to yield more product.
- **Purification:** The crude product can be purified by extraction with a suitable hot organic solvent like benzene, followed by crystallization upon cooling.

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Chiral Resolution of (DL)-4-Fluoromandelic Acid

This protocol outlines the separation of the racemic mixture into its constituent enantiomers via diastereomeric salt formation with a chiral resolving agent.

Materials:

- (DL)-4-Fluoromandelic acid
- (R)-(+)- α -Methylbenzylamine (or another suitable chiral amine)
- Methanol
- Ethyl acetate
- 2 M Hydrochloric acid (HCl)
- Buchner funnel, filter paper, crystallization dish

Procedure:

- Diastereomeric Salt Formation: Dissolve the racemic **4-fluoromandelic acid** (1.0 eq) in hot methanol. In a separate flask, dissolve (R)-(+)- α -methylbenzylamine (0.5 eq) in a minimal amount of methanol.
- Crystallization: Slowly add the amine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the less soluble diastereomeric salt ((R)-acid-(R)-amine salt).
- Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer ((S)-acid-(R)-amine salt).
- Liberation of the Enantiomer: Suspend the collected crystals in water and add ethyl acetate. Acidify the mixture to a pH of 1-2 with 2 M HCl.
- Extraction: Transfer the mixture to a separatory funnel. The protonated (R)-**4-fluoromandelic acid** will move to the ethyl acetate layer, while the protonated amine

remains in the aqueous layer. Separate the layers.

- Final Product: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield enantiomerically enriched (R)-**4-Fluoromandelic acid**. The (S)-enantiomer can be recovered from the mother liquor from step 3 by a similar acidification and extraction process.

Assay by Acid-Base Titration

This protocol determines the purity of a **4-fluoromandelic acid** sample.

Materials:

- 4-Fluoromandelic acid** sample (accurately weighed)
- Standardized ~0.1 M Sodium Hydroxide (NaOH) solution
- Phenolphthalein indicator
- Deionized water
- Buret, 125 mL Erlenmeyer flask, analytical balance

Procedure:

- Sample Preparation: Accurately weigh approximately 0.15 g of the **4-fluoromandelic acid** sample and transfer it to a 125 mL Erlenmeyer flask.
- Dissolution: Add about 50 mL of deionized water to the flask and swirl to dissolve the acid completely.
- Indicator: Add 2-3 drops of phenolphthalein indicator to the acid solution. The solution should be colorless.
- Titration: Fill a buret with the standardized 0.1 M NaOH solution and record the initial volume. Titrate the acid solution with the NaOH, swirling the flask continuously.

- Endpoint: The endpoint is reached when the first faint, persistent pink color appears. Record the final volume of NaOH solution used.
- Calculation: Calculate the purity of the **4-fluoromandelic acid** using the following formula:
$$\text{Purity (\%)} = (\text{Volume of NaOH (L)} \times \text{Molarity of NaOH (mol/L)} \times 170.14 \text{ g/mol}) / (\text{Mass of sample (g)}) \times 100$$

Applications in Drug Development

4-Fluoromandelic acid is a valuable chiral intermediate in the synthesis of various pharmaceuticals. While specific blockbuster drugs directly incorporating the 4-fluoro-mandelic moiety are not prominently documented, its structural analogues are key to important medicines. For instance, (R)-2-chloromandelic acid is a precursor for the widely used antiplatelet drug, Clopidogrel. The principles of using a chiral halogenated mandelic acid in synthesis are well-represented by this example.

Representative Drug Target: The P2Y₁₂ Receptor

Clopidogrel is a prodrug that, once metabolized to its active form, acts as an irreversible antagonist of the P2Y₁₂ receptor, a chemoreceptor for adenosine diphosphate (ADP) found on the surface of platelets.

Mechanism of Action:

- Activation: ADP, released from dense granules of activated platelets, binds to the P2Y₁₂ receptor.
- G-Protein Coupling: The P2Y₁₂ receptor is coupled to the G_i alpha subunit of a heterotrimeric G-protein complex.
- Downstream Signaling: Activation of the G_i pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).
- Platelet Aggregation: The reduction in cAMP levels leads to the activation of the glycoprotein IIb/IIIa receptor on the platelet surface, promoting fibrinogen binding and subsequent platelet aggregation.

- Inhibition by Clopidogrel: The active metabolite of clopidogrel irreversibly binds to the P2Y₁₂ receptor, preventing ADP from binding and thereby inhibiting the entire downstream signaling cascade that leads to platelet aggregation.[1][2][6][7]

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